molecular formula C22H18Cl2FNO3 B8650705 Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Ethyl 6-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)picolinate

Cat. No. B8650705
M. Wt: 434.3 g/mol
InChI Key: WGOSUQFHQDEFND-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

A mixture of 78.56 g (249.4 mmol) of (5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid, 59.9 g (249.4 mol) of ethyl 6-(chloromethyl)-2-pyridinecarboxylate hydrochloride, 137.68 g (997.7 mol) of potassium carbonate and 28.89 g (24.95 mmol) of tetrakis(triphenylphoshine)palladium(0) in 1:1 toluene/ethanol (1840 ml) was stirred and heated at 90° C. under argon for 2 hours. Cooled, diluted with water/ether and filtered. Organic phase was washed with 2M hydrochloric acid and water, dried overnight (sodium sulphate), filtered and evaporated. Dissolved in dichloromethane, filtered to remove some insoluble material and the filtrate applied to a large column on the Biotage 75 and eluted with 15% ethyl acetate in hexane. Some purification but lower spot started to elute with product so eluent changed to ethyl acetate/hexane (1:1) and all fractions containing product combined and evaporated. Redissolved in dichloromethane and biotaged (chromatographed) again on same size column eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane to remove the remaining product. Evaporated in vacuo and recrystallised from ethanol (1 litre) cooling to 20° C. in an ice bath then filtering off immediately to give 46 g of product. MLS (mother liquors) were left over the weekend when more solid separated which was filtered off but TLC showed this to be impurity and leaving very of this in the filtrate. MLS evaporated and recrystallised from ethanol (140 ml) to give 9.4 g of product. NMR and LC/MS of both products identical. (total yield of 55.4 g).
Name
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
Quantity
78.56 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
137.68 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine)palladium(0)
Quantity
28.89 g
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
1840 mL
Type
reactant
Reaction Step One
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6](B(O)O)[CH:7]=1.Cl.Cl[CH2:23][C:24]1[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C(O)C>O.CCOCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6]([CH2:23][C:24]2[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=2)[CH:7]=1 |f:1.2,3.4.5,6.7,8.9|

Inputs

Step One
Name
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
Quantity
78.56 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OCC1=C(C=C(C=C1)Cl)F
Name
Quantity
59.9 g
Type
reactant
Smiles
Cl.ClCC1=CC=CC(=N1)C(=O)OCC
Name
Quantity
137.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis(triphenylphoshine)palladium(0)
Quantity
28.89 g
Type
reactant
Smiles
Name
toluene ethanol
Quantity
1840 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)O
Step Two
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Organic phase was washed with 2M hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight (sodium sulphate)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble material
WASH
Type
WASH
Details
eluted with 15% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
Some purification but lower spot
WASH
Type
WASH
Details
to elute with product so eluent
ADDITION
Type
ADDITION
Details
all fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
Redissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
biotaged (chromatographed) again on same size column
WASH
Type
WASH
Details
eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove the remaining product
CUSTOM
Type
CUSTOM
Details
Evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol (1 litre)
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 20° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
then filtering off immediately

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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